3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclohexyl substituent at position 7 and methyl groups at positions 2 and 3. Its molecular formula is inferred as C₁₃H₁₇BrN₄, with a molecular weight of approximately 333.2 g/mol (based on structural analogs) .
Properties
IUPAC Name |
3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBWKCAVZAANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676461 | |
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-18-5 | |
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1H-pyrazole and a suitable diketone.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient bromination, and employing high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced derivatives with altered functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, with substitutions at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison:
Substituent Effects at Position 7
Substituent Effects at Position 3
Physicochemical and Structural Data
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Solubility (LogS) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Bromo-7-cyclohexyl-2,5-dimethyl | ~333.2 | ~155 (estimated) | -3.5 (low) | Not reported |
| 3-Bromo-7-chloro-2,5-dimethyl | 259.96 | 149.1 | -2.8 | Not reported |
| 3-Bromo-7-isopropyl-2,5-dimethyl | 268.15 | ~150 (estimated) | -2.1 | Not reported |
| 7-Amino-2,5-dimethyl | 178.19 | 149.2 | -1.5 | 60 (hemihydrate) |
CCS = Collision Cross Section; Data sourced from .
Biological Activity
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine substituent at position 3 and a cyclohexyl group at position 7 of the pyrazolo[1,5-a]pyrimidine core. This unique substitution pattern may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines:
- Mechanism of Action : These compounds often act as inhibitors of critical kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of halogen substituents like bromine has been linked to enhanced cytotoxicity in certain breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
- Synergistic Effects : In vitro studies demonstrated that combining pyrazolo[1,5-a]pyrimidines with established chemotherapeutics like doxorubicin resulted in a synergistic effect, improving overall cytotoxicity against resistant cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been investigated:
- COX-2 Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For example, compounds structurally similar to 3-bromo derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory medication .
- In Vivo Studies : Animal models demonstrated that these compounds significantly reduced inflammation markers such as iNOS and COX-2 mRNA expressions . This suggests that they may serve as potential therapeutic agents for inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has been documented in several studies:
- Broad Spectrum : Compounds within this family have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antimicrobial potency .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 3-Bromo derivatives | Anticancer | Significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; synergistic effect with doxorubicin. |
| Study 2 | Similar pyrazoles | Anti-inflammatory | Potent COX-2 inhibition with IC50 values comparable to celecoxib; reduced inflammation markers in vivo. |
| Study 3 | Pyrazole derivatives | Antimicrobial | Effective against multiple bacterial strains; SAR analysis indicated enhanced activity with specific substitutions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
